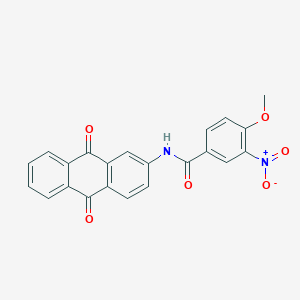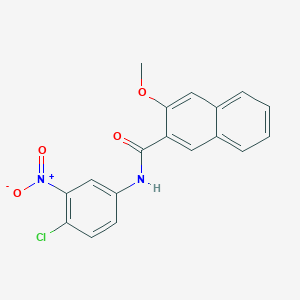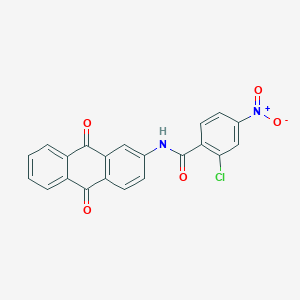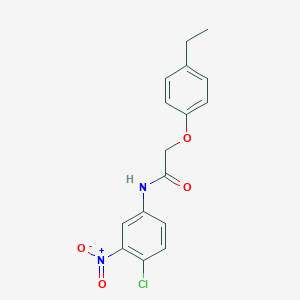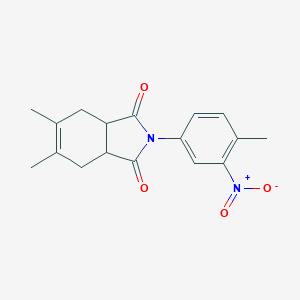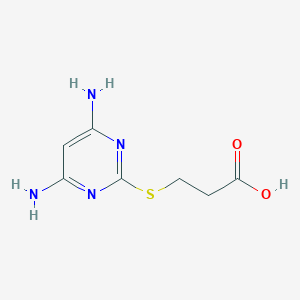
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid (DAPS) is a sulfur-containing organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. DAPS is also known as 6-diaminopyrimidine-2-sulfonic acid, 6-DAPS, or DAPS-S. Its structure consists of a pyrimidine ring with two amine groups and a sulfonyl group attached to it.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Pyrimidine Synthesis
Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, including derivatives related to the core structure of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, highlights the significance of pyrimidines in medicinal and pharmaceutical industries. These scaffolds are explored for their synthetic applicability and bioavailability, with innovations in catalysts such as organocatalysts, metal catalysts, and nanocatalysts enhancing the synthesis of pyrimidine derivatives. This has implications for developing lead molecules in drug discovery and research applications (Parmar, Vala, & Patel, 2023).
Pyrimidines in Anti-inflammatory Research
Another area of application for pyrimidine derivatives is in anti-inflammatory research. Studies summarize developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), demonstrating potent anti-inflammatory effects. This encompasses a wide range of pharmacological effects, including antioxidant, antibacterial, and antiviral activities, which are attributed to their ability to inhibit the expression and activities of certain inflammatory mediators. This research offers insights into the potential therapeutic applications of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).
Pyrimidines in Anticancer Research
Pyrimidine derivatives also play a crucial role in anticancer research. The synthesis and biological evaluation of pyrimidines in diverse scaffolds, including their anticancer activities, are extensively documented. These studies focus on the structural modifications of pyrimidines to enhance their therapeutic efficacy against various cancer types. The anticancer potential of pyrimidines, evidenced through structural activity relationships and diverse pharmacological mechanisms, underscores their importance in developing novel anticancer agents (Kaur et al., 2014).
Microbial Production of Volatile Fatty Acids
Although not directly related to 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, research on the microbial production of volatile fatty acids (VFAs) like propionic acid provides a relevant context. These studies explore the microbial routes for VFA production, highlighting their potential as renewable and sustainable alternatives to petroleum-based chemicals. The applications of VFAs in synthesizing commercially important chemicals, including potential implications for pyrimidine derivatives, reflect the interdisciplinary nature of pyrimidine research (Bhatia & Yang, 2017).
Propiedades
IUPAC Name |
3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-4-3-5(9)11-7(10-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H4,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWUZLQZIBOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

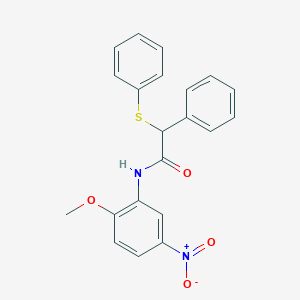
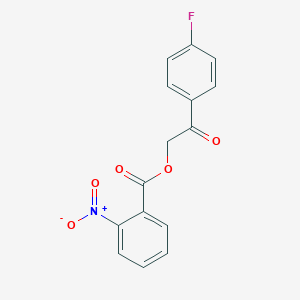
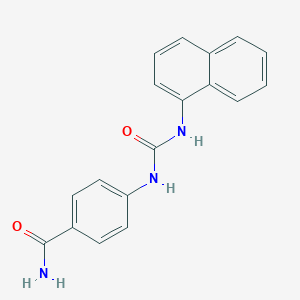
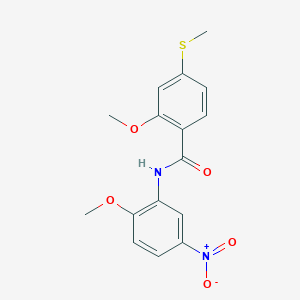
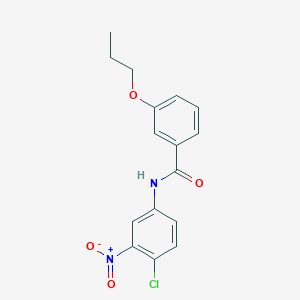
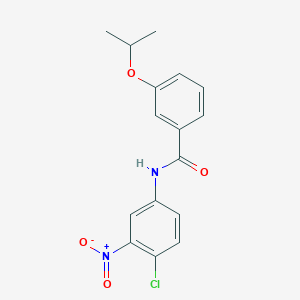
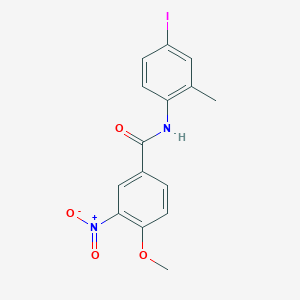
![2-{4'-nitro[1,1'-biphenyl]-4-yl}-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B410823.png)
